tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate hydrochloride
Overview
Description
Tert-Butyl 3,8-Diazabicyclo[3.2.1]octane-8-carboxylate is used in the preparation of isoquinolinone derivatives and pharmaceutical compounds for the prevention or treatment of poly (ADP-ribose)polymerase-1 (PARP-1)-associated diseases .
Molecular Structure Analysis
The molecular formula of this compound is C11H20N2O2 . The structure includes a bicyclic system with a six-membered ring and a five-membered ring. The six-membered ring adopts a chair conformation .Physical and Chemical Properties Analysis
The molecular weight of this compound is 212.29 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The XLogP3-AA value is 1.1 , which is a measure of the compound’s lipophilicity.Scientific Research Applications
Asymmetric Synthesis Applications : One study highlights the use of tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate hydrochloride in asymmetric synthesis. It demonstrates the process of ring-closing iodoamination for creating 8-azabicyclo[3.2.1]octane scaffolds, which are then elaborated to access compounds like (+)-pseudococaine hydrochloride (Brock et al., 2012).
Molecular Structure and Synthesis : Another research focuses on the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, related to this compound. This compound, a cyclic amino acid ester, was synthesized and characterized using NMR spectroscopy and mass spectrometry, revealing its molecular structure through X-ray diffraction analysis (Moriguchi et al., 2014).
Derivatives Synthesis and Pharmacological Applications : There's a study from 1978 that describes the synthesis of 3,8-diazabicyclo [3.2.1] octane derivatives. These derivatives were structurally related to propoxyphene, a narcotic analgesic. Some pharmacological data of these compounds are reported, but it should be noted that this research is quite dated (Ocelli, Fontanella, & Diena, 1978).
Chemo- and Stereoselective Catalysis : A 1999 study utilized this compound for chemo- and stereoselective dirhodium(II)-catalyzed C-H insertion reactions. This process was instrumental in synthesizing highly functionalized cyclopentanes (Yakura et al., 1999).
Crystallographic Studies : A study conducted in 2005 focused on the crystallographic characterization of geometry changes in 2-tert-Butyl-3-aryl-2,3-diazabicyclo[2.2.2]octanes upon electron loss. This study is crucial for understanding the structural dynamics of related compounds (Nelsen, Konradsson, Ismagilov, & Guzei, 2005).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary targets of tert-Butyl 3,8-diazabicyclo[32It’s structurally related to the family of tropane alkaloids , which are known to interact with various neurotransmitter systems in the body.
Biochemical Pathways
The compound is used in the preparation of substituted pyrrolo[2,3-b]pyridines , which are known to suppress toxic endoplasmic reticulum stress
Result of Action
Its use in the synthesis of compounds for suppressing toxic endoplasmic reticulum stress suggests that it may have a role in cellular stress response pathways.
Properties
IUPAC Name |
tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.ClH/c1-11(2,3)15-10(14)13-8-4-5-9(13)7-12-6-8;/h8-9,12H,4-7H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFVMMCFCHFPIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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